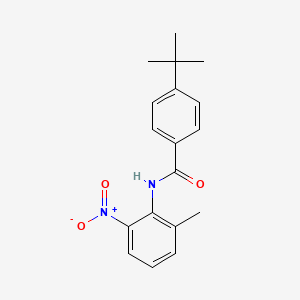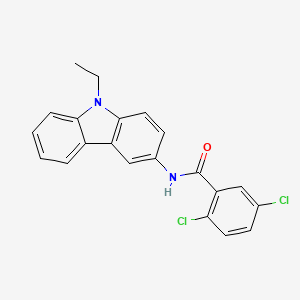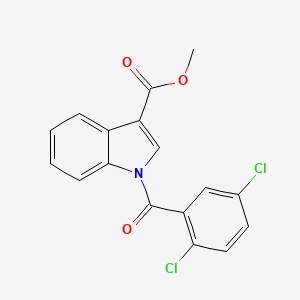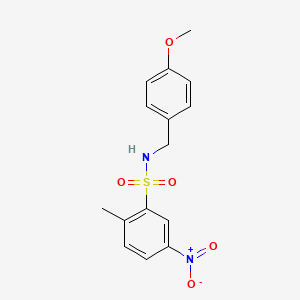![molecular formula C14H9BrN2O5S B4076056 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one](/img/structure/B4076056.png)
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one
Übersicht
Beschreibung
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a nitro group, and an indolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 5-bromo-2-thiophenecarboxaldehyde with an appropriate boronic acid derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The use of microwave irradiation and environmentally friendly catalysts, such as fly ash: H2SO4, has been explored to enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Chloramine-T is commonly used as an oxidant for the oxidative cyclization of intermediates.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reducing carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can lead to various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism of action of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can participate in π-π stacking interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromothiophene: A simpler analog that lacks the indolone and nitro groups.
2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: Compounds with similar thiophene and bromine functionalities but different core structures.
Uniqueness
The uniqueness of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O5S/c15-12-4-3-11(23-12)10(18)6-14(20)8-5-7(17(21)22)1-2-9(8)16-13(14)19/h1-5,20H,6H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMNRVDMBZPKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(C(=O)N2)(CC(=O)C3=CC=C(S3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075984.png)

![2-[[2-(4-cyclopentylpiperazin-1-yl)acetyl]amino]-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4075996.png)
![1-[3-(2-Chloro-6-prop-2-enylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4075997.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide](/img/structure/B4076005.png)
![1-{4-[(4-methylphenyl)thio]butyl}piperazine oxalate](/img/structure/B4076013.png)
![N-(2,3-dichlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4076028.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4076033.png)



![3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4076047.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide](/img/structure/B4076068.png)
![3-cyclohexyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4076072.png)
